Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†

Organic & Biomolecular Chemistry Pub Date: 2021-02-03 DOI: 10.1039/D1OB00126D

Abstract

The photocatalytically active salt of a cationic iridium polypyridyl complex and a chiral borate is competent to promote a highly stereoselective [3 + 2]-cycloaddition of cyclopropylurea with α-substituted acrylates. This protocol provides straightforward access to a variety of stereochemically defined 5-membered alicyclic α-quaternary β-amino acids, useful building blocks of β-peptides and peptidomimetics.

Graphical abstract: Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates
Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
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